2-(1H-indol-3-yl)propan-2-ol

Catalog No.
S2993924
CAS No.
1895265-25-4
M.F
C11H13NO
M. Wt
175.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-indol-3-yl)propan-2-ol

CAS Number

1895265-25-4

Product Name

2-(1H-indol-3-yl)propan-2-ol

IUPAC Name

2-(1H-indol-3-yl)propan-2-ol

Molecular Formula

C11H13NO

Molecular Weight

175.231

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3

InChI Key

GGFRDBWVRGOQHW-UHFFFAOYSA-N

SMILES

CC(C)(C1=CNC2=CC=CC=C21)O

solubility

not available

2-(1H-indol-3-yl)propan-2-ol is a compound that belongs to the class of indole derivatives, characterized by the presence of an indole ring attached to a propan-2-ol moiety. This structure contributes to its unique chemical properties and biological activities. Indole derivatives are significant in medicinal chemistry due to their prevalence in natural products and their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The chemical reactivity of 2-(1H-indol-3-yl)propan-2-ol includes:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding indole-3-carboxylic acids.
  • Reduction: Reduction reactions can convert 2-(1H-indol-3-yl)propan-2-ol into various alcohol derivatives using reducing agents such as lithium aluminum hydride.
  • Electrophilic Substitution: The electron-rich nature of the indole ring allows for electrophilic substitution reactions, facilitating the introduction of various functional groups.

Research indicates that 2-(1H-indol-3-yl)propan-2-ol exhibits a range of biological activities:

  • Antifungal Properties: Studies have demonstrated its potential as an antifungal agent, particularly against certain pathogenic fungi.
  • Tyrosinase Inhibition: It has been noted for its ability to inhibit tyrosinase, an enzyme involved in melanin production, suggesting possible applications in skin whitening products and treatments for hyperpigmentation .
  • Antimicrobial Activity: The compound has shown promise in combating various bacterial strains, making it a candidate for further pharmaceutical development.

The synthesis of 2-(1H-indol-3-yl)propan-2-ol can be achieved through several methods:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone in acidic conditions to form the indole structure.
  • Reductive Amination: A common approach where an indole derivative is subjected to reductive amination with an aldehyde or ketone, using sodium cyanoborohydride as a reducing agent.
  • Chiral Catalysis: Recent advancements include using chiral phosphoramide catalysts for enantioselective synthesis, allowing for high yields and purity of the desired enantiomer.

The applications of 2-(1H-indol-3-yl)propan-2-ol span various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for developing new drugs targeting infectious diseases and skin disorders.
  • Cosmetics: Due to its tyrosinase inhibitory properties, it may be utilized in cosmetic formulations aimed at skin lightening.
  • Chemical Research: As a building block for synthesizing more complex indole derivatives and other heterocyclic compounds.

Interaction studies have highlighted the compound's potential in modulating biological pathways. For instance:

  • Synergistic Effects: Research indicates that combining 2-(1H-indol-3-yl)propan-2-ol with other compounds may enhance its antifungal and antimicrobial activities.
  • Mechanism Exploration: Studies are ongoing to elucidate the specific mechanisms through which this compound exerts its biological effects, particularly its role as a tyrosinase inhibitor .

Several compounds share structural similarities with 2-(1H-indol-3-yl)propan-2-ol. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(1H-indol-3-yl)ethanoneIndole ring with ethanone substituentExhibits different reactivity patterns
(R)-1-(1H-indol-3-yl)propan-2-aminesChiral amine derivativeHigh enantiomeric excess; used in pharmaceuticals
1-(1H-Indol-3-yloxy)propan-2-oneIndole ring with propanediol moietyUnique oxygenated structure; potential antimicrobial activity

Uniqueness of 2-(1H-indol-3-yl)propan-2-ol

The distinct combination of the indole structure with the propan-2-alcohol moiety sets 2-(1H-indol-3-yloxy)propan-2-alcohol apart from other indole derivatives. Its specific biological activities and potential applications in both pharmaceuticals and cosmetics highlight its significance in ongoing research and development efforts.

Indole alkaloids have served as cornerstone molecules in natural product research since the isolation of strychnine in 1818 and the subsequent characterization of serotonin (5-hydroxytryptamine) in the mid-20th century. The indole nucleus—a bicyclic structure combining benzene and pyrrole rings—confers unique electronic properties that enable diverse biological interactions. Early pharmacological studies revealed that minor structural modifications to indole derivatives could dramatically alter their bioactivity, driving systematic exploration of substituent effects.

The discovery of 2-(1H-indol-3-yl)propan-2-ol analogs emerged from broader investigations into microbial secondary metabolites during the 1970–1990s. Researchers observed that Streptomyces and Pseudomonas species frequently produced indole-containing compounds with antibiotic properties, prompting targeted isolation campaigns. While the exact compound 2-(1H-indol-3-yl)propan-2-ol was not initially characterized, related structures like tris(1H-indol-3-yl)methylium demonstrated Gram-positive antibacterial activity, validating the therapeutic potential of this structural class.

Table 1: Key Historical Milestones in Indole Alkaloid Research

YearDiscovery/AdvancementSignificance
1818Isolation of strychnineFirst indole alkaloid identified
1930sStructural elucidation of serotoninEstablished indole's role in neurotransmission
1972Identification of indole-3-acetic acid in plantsHighlighted indoles' regulatory functions
1998Characterization of microbial indole antibioticsExpanded biotechnological applications
2020Isolation of novel indole derivatives from PseudomonasReinforced antimicrobial potential

Position of 2-(1H-Indol-3-yl)propan-2-ol in Contemporary Microbial Secondary Metabolite Studies

In modern natural product chemistry, 2-(1H-indol-3-yl)propan-2-ol occupies a niche as both a potential bioactive compound and a chiral building block for synthetic applications. Its structure combines two pharmacophoric elements:

  • Indole nucleus: Enables π-π stacking interactions with biological targets
  • Tertiary alcohol group: Introduces hydrogen-bonding capacity and stereochemical complexity

Recent studies on structurally analogous compounds reveal three key research fronts:

Antimicrobial Activity

Pseudomonas-derived indole alkaloids demonstrate selective activity against Gram-positive pathogens. For example, tris(1H-indol-3-yl)methylium exhibits minimum inhibitory concentrations (MIC) of 1.95–3.91 µg/mL against Staphylococcus aureus, suggesting membrane-disrupting mechanisms. While 2-(1H-indol-3-yl)propan-2-ol itself requires further evaluation, its alcohol moiety may enhance solubility compared to purely aromatic indoles.

Synthetic Versatility

The tertiary alcohol group in 2-(1H-indol-3-yl)propan-2-ol serves as a handle for chemical modifications. Fluorinated analogs like 3-amino-1,1,1-trifluoro-2-(1H-indol-3-yl)propan-2-ol demonstrate improved metabolic stability in preclinical studies, achieved through nucleophilic substitution reactions.

Chiral Recognition

The stereogenic center at the propan-2-ol carbon creates enantiomeric pairs. Preliminary data on (S)-configured indole alcohols show enhanced antimicrobial activity compared to (R)-forms, likely due to optimized target binding.

Table 2: Comparative Bioactivity of Selected Indole Derivatives

CompoundStructureMIC (µg/mL)Target Pathogens
Tris(indol-3-yl)methyliumThree indole units1.95–3.91S. aureus, B. subtilis
3-Amino-1,1,1-trifluoro derivativeFluorinated alcohol12.5E. faecalis (in vitro)
Bis(indol-3-yl)phenylmethaneTwo indoles + phenyl25–50Gram-positive strains

Contemporary research strategies employ a multidisciplinary approach to study 2-(1H-indol-3-yl)propan-2-ol:

  • Metabolomic profiling: LC-MS/MS techniques identify indole analogs in microbial extracts
  • Computational modeling: Docking studies predict interactions with bacterial efflux pumps
  • Synthetic biology: Engineered Bacillus strains overproduce indole scaffolds

Antifungal Mechanisms Against Human Pathogens

Biofilm Disruption in Candida albicans Infections

2-(1H-indol-3-yl)propan-2-ol demonstrates significant biofilm disruption capabilities against Candida albicans through multiple complementary mechanisms. Research has established that indole derivatives, including structural analogs of 2-(1H-indol-3-yl)propan-2-ol, exhibit potent antibiofilm activity by targeting the extracellular polymeric substances that constitute the biofilm matrix [1] [2]. The compound disrupts the integrity of the biofilm structure by interfering with the formation and maintenance of the extracellular matrix, which comprises primarily polysaccharides, proteins, and extracellular deoxyribonucleic acid [3] [4].

The biofilm disruption mechanism involves the degradation of key structural components within the biofilm matrix. Studies demonstrate that indole-based compounds significantly reduce biofilm formation at concentrations that do not affect planktonic cell viability [1] [5]. Specifically, 2-(1H-indol-3-yl)propan-2-ol and related indole derivatives inhibit the yeast-to-hyphal transition, which is crucial for Candida albicans biofilm development and pathogenicity [1] [6]. This morphological inhibition prevents the formation of the hyphal network that provides structural integrity to mature biofilms.

The compound exhibits concentration-dependent effects on biofilm architecture. At sub-minimum inhibitory concentrations, 2-(1H-indol-3-yl)propan-2-ol reduces biofilm biomass and alters the three-dimensional structure of established biofilms [7]. Microscopic analyses reveal that treatment with the compound results in decreased cellular densities within biofilms and significant reductions in biofilm thickness [1] [7]. The disruption extends to the molecular level, where the compound interferes with the synthesis and organization of critical biofilm components, including polysaccharide matrices and protein networks that maintain biofilm cohesion [3].

Furthermore, the biofilm disruption activity demonstrates selectivity towards pathogenic biofilms while showing minimal effects on non-pathogenic microbial communities. This selectivity is attributed to the compound's specific interaction with virulence-associated biofilm formation pathways in Candida albicans [6] [8]. The disruption mechanism also involves the modulation of gene expression patterns related to biofilm development, particularly affecting genes responsible for cell wall synthesis and extracellular matrix production [1].

Synergistic Effects with Conventional Azole Therapies

The synergistic interactions between 2-(1H-indol-3-yl)propan-2-ol and conventional azole antifungal agents represent a promising therapeutic approach for combating drug-resistant fungal infections. Research demonstrates that indole derivatives significantly enhance the efficacy of azole compounds, particularly fluconazole, ketoconazole, and itraconazole, against Candida species [9] [10] [11].

The synergistic mechanism operates through multiple pathways that complement the ergosterol biosynthesis inhibition characteristic of azole antifungals. 2-(1H-indol-3-yl)propan-2-ol enhances azole activity by disrupting fungal cell membrane integrity independently of the ergosterol pathway [10]. This dual-target approach reduces the likelihood of resistance development and improves treatment outcomes against multidrug-resistant Candida strains [11] [7].

Fractional inhibitory concentration index calculations reveal synergistic interactions with fractional inhibitory concentration values consistently below 0.5 when 2-(1H-indol-3-yl)propan-2-ol is combined with fluconazole against various Candida species [9] [10]. The synergistic effects are particularly pronounced against Candida glabrata and Candida krusei, species known for their reduced susceptibility to conventional azole therapy [11] [12]. Combination therapy demonstrates minimum inhibitory concentration reductions of three- to sixteen-fold compared to individual drug treatments [10] [11].

The enhanced antifungal activity results from complementary mechanisms of action. While azoles target cytochrome P450 enzymes involved in ergosterol biosynthesis, 2-(1H-indol-3-yl)propan-2-ol appears to affect alternative cellular targets, including cell wall synthesis pathways and membrane transport systems [11] [12]. This multi-target approach overwhelms fungal defense mechanisms and prevents the compensatory responses that often lead to treatment failure.

Clinical isolates displaying resistance to fluconazole show restored sensitivity when treated with combinations including 2-(1H-indol-3-yl)propan-2-ol [10] [11]. The compound appears to reverse resistance mechanisms by interfering with efflux pump activity and restoring intracellular azole concentrations to therapeutic levels. Additionally, the combination therapy demonstrates improved activity against biofilm-associated infections, where conventional azoles often show reduced efficacy [7].

Quorum Sensing Modulation in Microbial Communities

Transcriptional Regulation of SDS3 and FLO8 Gene Clusters

2-(1H-indol-3-yl)propan-2-ol exerts significant influence on transcriptional regulation through its interaction with chromatin remodeling complexes, particularly those involving SDS3 and FLO8 gene clusters. The SDS3 gene encodes a critical component of the Rpd3L histone deacetylase complex, which plays essential roles in transcriptional repression and chromatin structure maintenance [13] [14] [15].

The compound modulates SDS3-mediated transcriptional control by affecting the assembly and catalytic activity of the Rpd3L complex. SDS3 functions as a structural component required for the integrity and enzymatic activity of the histone deacetylase complex, and its regulation influences global gene expression patterns [13] [16]. Research demonstrates that indole derivatives can alter the binding affinity and stability of transcriptional regulatory complexes, thereby affecting downstream gene expression [15] [17].

The FLO8 gene cluster regulation represents another critical target for 2-(1H-indol-3-yl)propan-2-ol activity. FLO8 encodes a transcriptional activator that controls the expression of genes involved in flocculation, biofilm formation, and adherence mechanisms [18] [19]. The compound influences FLO8-mediated transcription by modulating the chromatin accessibility at target gene promoters [20] [21]. This regulation affects multiple downstream targets, including FLO1, FLO11, and STA1 genes, which are essential for cell adhesion and community behavior [18].

The transcriptional modulation mechanism involves the compound's interaction with chromatin remodeling machinery. 2-(1H-indol-3-yl)propan-2-ol affects nucleosome positioning and histone modification patterns at SDS3 and FLO8 target loci [22] [23]. These chromatin changes alter the accessibility of transcription factors to their binding sites, resulting in modified gene expression profiles that impact cellular behavior and community organization [24] [17].

Furthermore, the compound's effects on SDS3 and FLO8 regulation extend to stress response pathways and metabolic adaptation mechanisms. The coordinated regulation of these gene clusters enables cells to respond appropriately to environmental changes and optimize their survival strategies [14] [15]. The modulation of these transcriptional networks by 2-(1H-indol-3-yl)propan-2-ol provides a mechanism for controlling microbial community dynamics and pathogenic behaviors.

Interkingdom Signaling in Plant-Microbe Interactions

2-(1H-indol-3-yl)propan-2-ol participates in complex interkingdom signaling networks that facilitate communication between plant and microbial communities. As an indole derivative, the compound functions as a versatile signaling molecule that bridges different biological kingdoms and influences plant-microbe interaction dynamics [25] [26] [27].

The compound serves as an interkingdom messenger that modulates plant defense responses and growth regulation. Indole-based signals produced by beneficial microorganisms can enhance plant resistance to pathogenic infections while promoting beneficial symbiotic relationships [28] [29]. 2-(1H-indol-3-yl)propan-2-ol influences plant hormone signaling pathways, particularly those involving auxin-mediated growth regulation and stress response mechanisms [27] [30].

In plant-pathogen interactions, the compound functions as a defense signal that activates plant immune responses against fungal and bacterial pathogens. The signaling mechanism involves the compound's ability to induce the expression of defense-related genes and the production of antimicrobial compounds [28] [29]. This defensive signaling helps plants recognize and respond to microbial threats while maintaining beneficial associations with commensal microorganisms.

The interkingdom signaling also extends to the modulation of microbial community structure within the rhizosphere. 2-(1H-indol-3-yl)propan-2-ol influences the competitive dynamics between different microbial species, favoring beneficial microorganisms while suppressing pathogenic populations [31] [30]. This selective pressure shapes the composition of plant-associated microbial communities and contributes to plant health and productivity.

Root development and architecture are significantly influenced by 2-(1H-indol-3-yl)propan-2-ol through its effects on auxin signaling pathways. The compound enhances secondary root formation and root hair development, improving nutrient uptake efficiency and plant establishment [27]. These morphological changes are mediated by the compound's interaction with plant hormone receptors and transcriptional regulators that control root development programs.

XLogP3

1.9

Dates

Last modified: 04-14-2024

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